BenchChemオンラインストアへようこそ!

(2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid

P2X4 receptor purinergic signaling neuropathic pain

(2E)-4-[(2-Chlorophenyl)amino]-4-oxobut-2-enoic acid (CAS 106691-35-4; IUPAC: (E)-4-(2-chloroanilino)-4-oxobut-2-enoic acid; MW 225.63, C₁₀H₈ClNO₃) is an E-configuration fumaramic acid monoamide synthesized via condensation of 2-chloroaniline with maleic anhydride. It belongs to the 4-aryl-4-oxo-2-butenoic acid amide class—structural chimeras of chalcones and aroylacrylic acids that exhibit micromolar-to-submicromolar antiproliferative activity against human tumor cell lines.

Molecular Formula C10H8ClNO3
Molecular Weight 225.63 g/mol
CAS No. 106691-35-4
Cat. No. B3024517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid
CAS106691-35-4
Molecular FormulaC10H8ClNO3
Molecular Weight225.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C=CC(=O)O)Cl
InChIInChI=1S/C10H8ClNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+
InChIKeyYZGAQJUBGHWISG-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-4-[(2-Chlorophenyl)amino]-4-oxobut-2-enoic Acid (CAS 106691-35-4): Fumaramic Acid Derivative for Targeted Biomedical Research Procurement


(2E)-4-[(2-Chlorophenyl)amino]-4-oxobut-2-enoic acid (CAS 106691-35-4; IUPAC: (E)-4-(2-chloroanilino)-4-oxobut-2-enoic acid; MW 225.63, C₁₀H₈ClNO₃) is an E-configuration fumaramic acid monoamide synthesized via condensation of 2-chloroaniline with maleic anhydride . It belongs to the 4-aryl-4-oxo-2-butenoic acid amide class—structural chimeras of chalcones and aroylacrylic acids that exhibit micromolar-to-submicromolar antiproliferative activity against human tumor cell lines [1]. Unlike clinically employed fumaric acid esters (e.g., dimethyl fumarate), this compound bears a 2-chlorophenylamino substituent at the amide position, conferring a distinct target-interaction profile documented through P2X4 purinoceptor antagonism (EC₅₀ 10 µM) [2] and differential lysine demethylase (KDM4) isoform inhibition [3].

Why Fumaric Acid Esters, Maleamic Acids, or Para-Chloro Analogs Cannot Substitute (2E)-4-[(2-Chlorophenyl)amino]-4-oxobut-2-enoic Acid in Target-Oriented Research


Within the fumaric/maleamic acid derivative family, three critical structural variables—E/Z geometry, chlorine substitution position (ortho vs. meta vs. para), and amide vs. ester linkage—produce non-interchangeable biological and physicochemical profiles. The E (trans) configuration confers thermodynamic stability and prevents spontaneous pH-responsive degradation that occurs with Z (maleamic acid) isomers [1]. Ortho-chloro substitution introduces steric constraint absent in para-chloro and unsubstituted phenyl analogs, altering the dihedral angle between the aromatic ring and the amide plane and thereby modulating target-binding geometry [2]. The amide linkage, as opposed to the ester of dimethyl fumarate (DMF), eliminates the rapid hydrolytic release of methanol and redirects electrophilic reactivity toward distinct nucleophilic biological targets [3]. These differences are not incremental—they produce qualitatively distinct target-selectivity profiles, as evidenced by the compound's unique combination of P2X4 antagonism and KDM4 isoform inhibition not reported for any single comparator [4].

Quantitative Evidence Guide: Where (2E)-4-[(2-Chlorophenyl)amino]-4-oxobut-2-enoic Acid Demonstrates Measurable Differentiation from Analogs


P2X4 Purinoceptor Antagonism: A Molecular Target Not Shared by Dimethyl Fumarate or Para-Chloro Isomers

The target compound demonstrates antagonist activity at recombinant rat P2X4 purinoceptors with an EC₅₀ of 10,000 ± n/a nM (10 µM) when tested at 30 µM in Xenopus oocytes [1]. In contrast, dimethyl fumarate (DMF)—the most clinically advanced fumaric acid derivative—exerts its primary pharmacological effects through Nrf2/KEAP1 pathway activation and glutathione depletion, with no reported P2X4 activity [2]. The 4-chloro (para) isomer (CAS 306935-74-0) has not been reported with P2X4 data in ChEMBL or BindingDB, and its documented activities center on MAO-B inhibition (IC₅₀ 1,290 nM) [3]. This target-level differentiation means the compound occupies a distinct pharmacological niche inaccessible to ester-based fumarates.

P2X4 receptor purinergic signaling neuropathic pain

KDM4 Histone Demethylase Isoform Selectivity: Differential Inhibition Across KDM4A, KDM4C, and KDM4D

The target compound was profiled against multiple KDM isoforms in GSK-sourced screening data curated in ChEMBL/BindingDB, revealing a measurable selectivity gradient: KDM4A IC₅₀ = 501 nM, KDM4C IC₅₀ = 631 nM, KDM4D IC₅₀ = 1,590 nM, and KDM6B IC₅₀ = 63,100 nM [1]. This represents a ~3.2-fold selectivity for KDM4A over KDM4D and a ~126-fold selectivity over KDM6B. In contrast, the reference KDM4 inhibitor QC6352 demonstrates substantially higher potency (KDM4A IC₅₀ = 104 nM, KDM4C IC₅₀ = 35 nM) but with a different selectivity fingerprint [2]. Dimethyl fumarate has not been reported to inhibit KDM4 enzymes at pharmacologically relevant concentrations. No publicly available KDM inhibition data exist for the unsubstituted phenyl analog (CAS 37902-58-2) or the Z-isomer (CAS 36847-87-7) in major curated databases [3]. This isoform-selectivity pattern may be exploitable for epigenetic probe development where pan-KDM4 inhibition is undesirable.

epigenetics histone demethylase KDM4/JMJD2 cancer

E-Configuration Stability and Photoisomerization-Triggered pH-Responsive Degradability: A Smart-Material Differentiation

Fumaramic acid derivatives (E-configuration) are thermodynamically stable and do not undergo spontaneous hydrolysis under acidic conditions. Choi et al. (2014) demonstrated that only upon UV-induced photoisomerization to the corresponding maleamic acid (Z-configuration) does pH-responsive degradation occur at acidic pH (pH < 5) [1]. The rate of the tandem photoisomerization–degradation can be tuned by substituent choice on the double bond and the aromatic ring. This orthogonal dual-stimulus (light + pH) responsiveness is inherent to the E-configuration and is lost if the Z-isomer (e.g., CAS 36847-87-7) is procured directly, as the maleamic acid form undergoes spontaneous pH-dependent hydrolysis without the light-gating step [1]. Dimethyl fumarate lacks this amide-based photoisomerization chemistry entirely. This property positions the E-isomer as a superior candidate for the development of multisignal-responsive linkers in bioconjugation and controlled-release applications [2].

stimuli-responsive drug delivery bioconjugation smart materials

Ortho-Chloro Substitution Effects on Molecular Conformation and Target Binding: Differentiation from Para- and Meta-Chloro Isomers

The ortho-chloro substituent on the target compound introduces steric hindrance that forces the 2-chlorophenyl ring out of coplanarity with the amide bond. By contrast, crystallographic data for N-(p-chlorophenyl)maleamic acid (CAS 7242-16-2) shows near-perfect planarity, with an interplanar angle of only 4.45(1)° between the p-chlorophenyl and maleamic acid planes [1]. This conformational difference has direct consequences for target recognition: the ortho-substituted compound's non-planar geometry may access binding pockets inaccessible to the planar para-isomer. Evidence from the FABP4 structural biology literature confirms that ortho,ortho'-disubstituted analogs in the Z-configuration (e.g., (Z)-4-(4-bromo-2-chloroanilino)-4-oxobut-2-enoic acid) achieve high-affinity binding (IC₅₀ = 3.4 µM) to human FABP4 with a well-resolved co-crystal structure (PDB 7fxp), whereas the para-monosubstituted analogs have not yielded comparable co-crystal structures in this target [2]. While this FABP4 example is a Z-isomer, it illustrates the binding-mode consequences of ortho-substitution that extend to the E-isomer series.

structure-activity relationship ortho effect conformational analysis halogen bonding

Cellular Differentiation-Inducing Activity: Functional Divergence from Dimethyl Fumarate's Immunomodulatory Mechanism

Patent disclosures (WARF-related filings) describe (2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid as exhibiting pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting potential use as an anticancer agent and for treatment of hyperproliferative skin diseases including psoriasis [1]. This differentiation-inducing pharmacology contrasts with dimethyl fumarate's established mechanism, which involves Nrf2-dependent antioxidant response activation, NF-κB inhibition, and glutathione depletion leading to immunomodulation rather than direct differentiation induction [2]. Notably, DMF and its primary metabolite monomethyl fumarate (MMF) have been shown to inhibit—not induce—monocyte-derived dendritic cell differentiation in vitro, representing a functionally opposite cellular effect at comparable biological contexts (monocyte lineage) [3]. This qualitative functional divergence cannot be extrapolated from structural similarity alone and represents a procurement-relevant differentiation.

cell differentiation monocyte anticancer antipsoriatic

Antiproliferative Class-Level Activity: Contextualizing the Target Compound Within the Aroylacrylic Acid Amide Pharmacophore

As a member of the (E)-4-aryl-4-oxo-2-butenoic acid amide class, the target compound belongs to a pharmacophore for which extensive SAR has been established. Vitorović-Todorović et al. (2013) reported antiproliferative IC₅₀ values in the one-digit micromolar to submicromolar range for 29 congeners against HeLa (cervical carcinoma), FemX (melanoma), and K562 (chronic myelogenous leukemia) cell lines, with the most potent tubulin polymerization inhibitor (unsubstituted compound 1) achieving an IC₅₀ of 2.9 µM in the tubulin assembly assay [1]. Compounds bearing halogen substituents on the aroyl ring generally retained antiproliferative activity. Cell cycle analysis revealed G2/M phase accumulation for multiple class members, though tubulin inhibition was not the exclusive mode of action [1]. The thiol-reactivity of the α,β-unsaturated carbonyl system—quantified through 2-mercaptoethanol addition rate constants in a separate study of 15 arylamides—confirms that electrophilic character is tunable by aryl substitution [2]. This class-level framework contextualizes the target compound's antiproliferative potential without over-extrapolating to specific cellular IC₅₀ values not directly measured for this exact compound.

antiproliferative tubulin polymerization chalcone chimera cancer

Optimal Research and Industrial Application Scenarios for (2E)-4-[(2-Chlorophenyl)amino]-4-oxobut-2-enoic Acid Based on Quantitative Differentiation Evidence


P2X4 Purinoceptor Antagonist Probe Development for Neuropathic Pain and Inflammatory Disease Models

The documented P2X4 antagonist activity (EC₅₀ 10 µM) [REFS-1 from Section 3, Evidence 1] makes this compound a viable starting scaffold for P2X4-targeted probe development. Unlike paroxetine and other SSRI-derived P2X4 antagonists, this compound's fumaramic acid core lacks serotonergic activity, potentially reducing polypharmacology. The ortho-chloro substitution provides a handle for further SAR exploration while maintaining a molecular weight (225.63) favorable for CNS penetration optimization. Researchers should prioritize this compound over DMF or para-chloro isomers, which lack P2X4 engagement entirely. Typical procurement: 1–5 g for initial in vitro electrophysiology validation in Xenopus oocyte or 1321N1 cell-based calcium flux assays.

Epigenetic Tool Compound Development Targeting KDM4A/C-Selective Histone Demethylase Inhibition

The differential KDM4 isoform inhibition profile—KDM4A IC₅₀ 501 nM, KDM4C IC₅₀ 631 nM, KDM4D IC₅₀ 1,590 nM, with ~126-fold selectivity over KDM6B [REFS-1 from Section 3, Evidence 2]—positions this compound as a valuable starting point for developing subtype-selective epigenetic probes. The micromolar potency leaves room for medicinal chemistry optimization while the inherent selectivity fingerprint differentiates it from pan-KDM inhibitors like JIB-04. The E-configuration is essential for chemical stability during SAR campaigns; the Z-isomer (maleamic acid) would introduce confounding pH-dependent degradation. Procurement recommendation: 5–25 g for systematic SAR expansion at the anilino ring and carboxylic acid positions.

Light-Triggered Smart Drug Delivery System Development Exploiting Photoisomerization-Gated pH Degradation

The E-configuration fumaramic acid scaffold enables orthogonally controlled (light + pH) degradation, as demonstrated by Choi et al. (2014) [REFS-1 from Section 3, Evidence 3]. This compound can serve as a linker or monomer in stimuli-responsive polymers, prodrugs, or bioconjugates where payload release requires both UV illumination and acidic pH—a dual-lock mechanism enhancing spatiotemporal control. Critically, the Z-isomer must not be substituted in this application, as it degrades spontaneously at low pH without the photochemical gating step. The 2-chlorophenyl substituent provides a UV-chromophore that may enhance photoisomerization efficiency compared to unsubstituted phenyl analogs. Procurement: 10–50 g for polymer synthesis and formulation studies; HPLC purity ≥95% recommended to avoid Z-isomer contamination.

Differentiation Therapy Research in Oncology and Non-Immunosuppressive Antipsoriatic Drug Discovery

Patent claims describing the compound's ability to arrest undifferentiated cell proliferation while inducing monocytic differentiation [REFS-1 from Section 3, Evidence 5] support its investigation in differentiation therapy—an approach conceptually distinct from cytotoxic chemotherapy and from the immunosuppressive mechanism of DMF. The functional divergence from DMF (which inhibits dendritic cell differentiation) is procurement-relevant: DMF cannot serve as a positive control or mechanistic comparator for differentiation-induction assays. Researchers investigating non-immunosuppressive treatments for psoriasis, leukemia, or solid tumors with differentiation-based mechanisms should procure this compound rather than relying on fumaric acid esters. Recommended procurement: 5–25 g for in vitro HL-60 or U937 cell differentiation assays and subsequent in vivo xenograft efficacy studies.

Quote Request

Request a Quote for (2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.